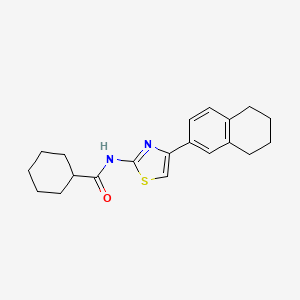

N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

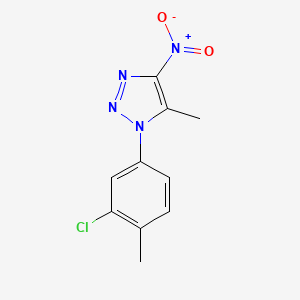

The compound “N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)cyclohexanecarboxamide” is a complex organic molecule. It contains a tetrahydronaphthalene group, a thiazole group, and a cyclohexanecarboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydronaphthalene group, the thiazole group, and the cyclohexanecarboxamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydronaphthalene group is a polycyclic aromatic hydrocarbon, the thiazole is a heterocyclic compound containing sulfur and nitrogen, and the cyclohexanecarboxamide group contains a cyclic structure with an amide functional group .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The tetrahydronaphthalene group might undergo reactions typical of aromatic compounds, the thiazole group might participate in nucleophilic substitution or elimination reactions, and the cyclohexanecarboxamide group might be involved in amide bond formation or cleavage reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group might increase its solubility in polar solvents, while the aromatic tetrahydronaphthalene group might increase its solubility in nonpolar solvents .Applications De Recherche Scientifique

Antioxidant Activity

Thiazole derivatives, which include the compound , have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have also been reported to have analgesic (pain-relieving) properties . This could potentially make them useful in the development of new pain management medications.

Anti-inflammatory Activity

These compounds have demonstrated anti-inflammatory effects . This suggests potential applications in treating conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown antimicrobial and antifungal properties . This could make them valuable in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Research has indicated that thiazole derivatives can have antiviral effects . This suggests potential applications in the treatment of viral infections.

Antitumor and Cytotoxic Activity

Thiazole derivatives have been found to have antitumor and cytotoxic activity . This means they could potentially be used in cancer treatment. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported their cytotoxicity activity on three human tumor cell lines .

Suzuki-Miyaura Coupling Reaction

One prominent application of compounds with a similar structure is in the Suzuki-Miyaura coupling reaction. This is a powerful tool for carbon-carbon bond formation, which is a fundamental process in organic synthesis. This reaction involves the coupling of the boronic acid with various organic electrophiles, such as aryl and vinyl halides, in the presence of a palladium catalyst.

Synthesis of Complex Molecules

The compound finds application as a versatile building block in organic synthesis, particularly in the construction of complex molecules through various coupling reactions. This could be particularly useful in the pharmaceutical industry, where complex molecules are often needed for drug development.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS/c23-19(15-7-2-1-3-8-15)22-20-21-18(13-24-20)17-11-10-14-6-4-5-9-16(14)12-17/h10-13,15H,1-9H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKYAWUBTJKGIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)cyclohexanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone](/img/structure/B2892466.png)

![(3-Fluoropyridin-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2892468.png)

![2-(6-Cyclopropylpyridazin-3-yl)-5-(2-fluorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2892469.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2892473.png)

![(E)-4-(((4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)imino)methyl)phenyl nicotinate](/img/structure/B2892474.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2892476.png)

![tert-Butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate](/img/structure/B2892482.png)